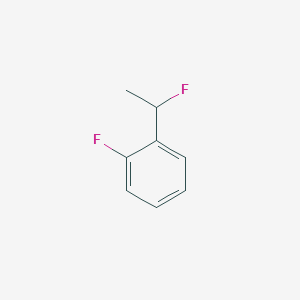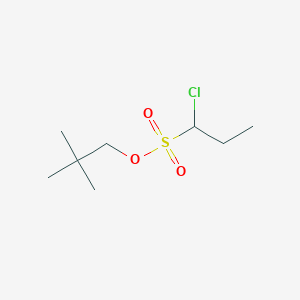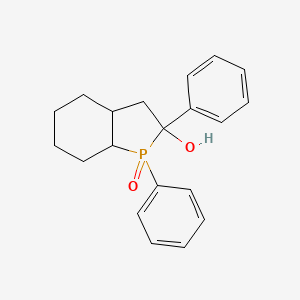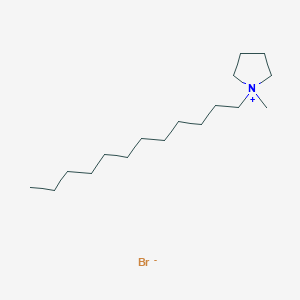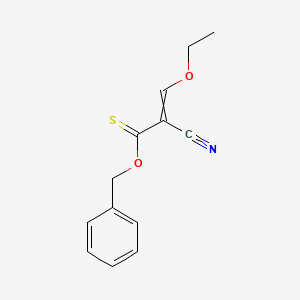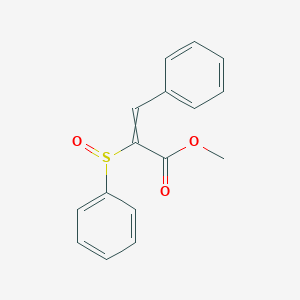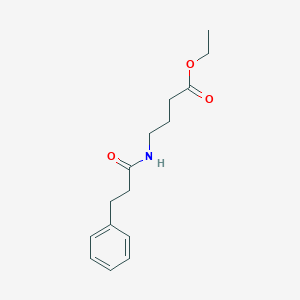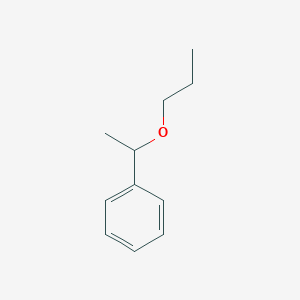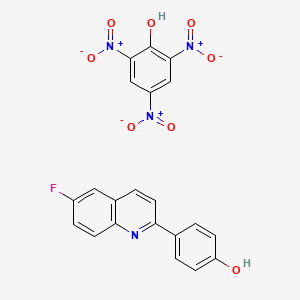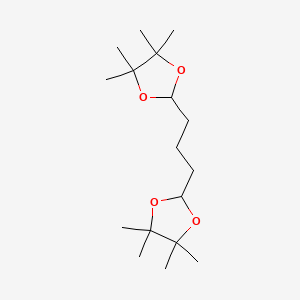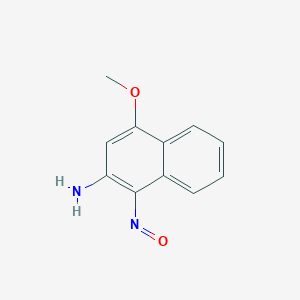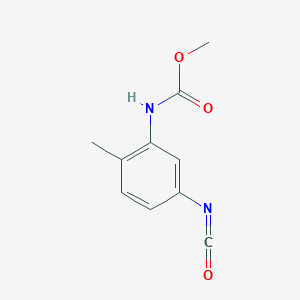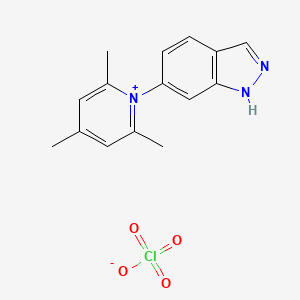
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridinium
Méthodes De Préparation
The synthesis of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant.
Introduction of the Pyridinium Moiety: The pyridinium ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indazole core.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyridinium-indazole intermediate with perchloric acid.
Industrial production methods may involve optimization of these steps to ensure high yields and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole and pyridinium rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridinium ring can interact with cellular membranes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate include:
1H-Indazole Derivatives: These compounds share the indazole core and exhibit similar biological activities.
Pyridinium Salts: These compounds have the pyridinium ring and are known for their electronic properties.
The uniqueness of this compound lies in the combination of both indazole and pyridinium moieties, providing a versatile platform for various applications.
Propriétés
Numéro CAS |
90018-34-1 |
|---|---|
Formule moléculaire |
C15H16ClN3O4 |
Poids moléculaire |
337.76 g/mol |
Nom IUPAC |
6-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate |
InChI |
InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-5-4-13-9-16-17-15(13)8-14;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RVDNYNKSBIEMCS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)C=NN3)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


